molecular formula C21H26O2 B11512266 3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one

3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one

Cat. No.: B11512266
M. Wt: 310.4 g/mol
InChI Key: WCTDTSOGXGUCRV-UHFFFAOYSA-N
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Description

11A-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11A-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE typically involves multiple steps. One common method includes the alkylation of a phenanthrene derivative with a propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11A-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propargyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

11A-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11A-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-Tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Uniqueness

What sets 11A-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE apart is its unique cyclopenta[a]phenanthrene core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

13-methyl-3-prop-2-enoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H26O2/c1-3-12-23-15-5-7-16-14(13-15)4-6-18-17(16)10-11-21(2)19(18)8-9-20(21)22/h3,5,7,13,17-19H,1,4,6,8-12H2,2H3

InChI Key

WCTDTSOGXGUCRV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC=C

Origin of Product

United States

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